1-Hydroxy-N-(2-tetradecylphenyl)naphthalene-2-carboxamide
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Overview
Description
1-Hydroxy-N-(2-tetradecylphenyl)naphthalene-2-carboxamide is a chemical compound known for its unique structure and properties It belongs to the class of naphthalenecarboxamides and is characterized by the presence of a hydroxy group at position 1 and a tetradecylphenyl group at position 2 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N-(2-tetradecylphenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 2-tetradecylaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves:
Esterification: The 1-hydroxy-2-naphthoic acid is first esterified using a suitable reagent such as thionyl chloride or oxalyl chloride.
Amidation: The resulting ester is then reacted with 2-tetradecylaniline in the presence of a base such as triethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-N-(2-tetradecylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-oxo-N-(2-tetradecylphenyl)naphthalene-2-carboxamide.
Reduction: Formation of 1-hydroxy-N-(2-tetradecylphenyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Hydroxy-N-(2-tetradecylphenyl)naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of photosynthetic electron transport in plants.
Medicine: Investigated for its potential anticancer properties and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of
Properties
CAS No. |
137897-12-2 |
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Molecular Formula |
C31H41NO2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
1-hydroxy-N-(2-tetradecylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C31H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-26-20-15-17-22-29(26)32-31(34)28-24-23-25-18-14-16-21-27(25)30(28)33/h14-18,20-24,33H,2-13,19H2,1H3,(H,32,34) |
InChI Key |
OUCHWWGUGUXBNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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